2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide is a member of morpholines.
Scientific Research Applications
Antimalarial Applications
- Optimization of Antimalarial Compounds : The compound N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, similar in structure to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide, was optimized for antimalarial potency against Plasmodium falciparum. Despite challenges in solubility and stability, it displayed excellent antimalarial potency and selectivity, indicating the potential of similar compounds in malaria treatment (Norcross et al., 2019).
Structural and Chemical Analysis
- Ligand and Anion Controlled Complex Formation : Ligands similar to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide, such as HL1 and HL2, were used to synthesize ZnII complexes. The slight structural differences in these ligands resulted in diverse chemical behaviors and structures, showcasing the significance of structural nuances in complex formation (Chakraborty et al., 2014).
Catalysis and Biological Activity
- Catalytic Activity of Zinc(II) Complexes : Zinc(II) complexes formed with similar compounds demonstrated catalytic activity in hydrolytic cleavage of phosphoester bonds, revealing potential applications in biocatalysis. These complexes also exhibited DNA cleavage activity, suggesting potential in biorelevant applications (Chakraborty et al., 2014).
Molluscicidal Agents
- Synthesis of Molluscicidal Agents : The synthesis and crystal structure of a derivative incorporating a morpholine moiety, similar to the compound , indicated potent molluscicidal effects. This highlights the potential use of such compounds in agricultural and pest control applications (Duan et al., 2014).
properties
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide |
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Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-13-16(21)7-8-19(14)26-15(2)20(24)22-17-5-3-4-6-18(17)23-9-11-25-12-10-23/h3-8,13,15H,9-12H2,1-2H3,(H,22,24) |
InChI Key |
QSYJBBIVXVGYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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